4-(2-Bromophenoxy)benzoic acid
Overview
Description
4-(2-Bromophenoxy)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It is characterized by the presence of two aromatic rings linked by an ether linkage (-O-), with a carboxylic acid group (COOH) at the para (4th) position on one ring and a bromine (Br) atom at the ortho (2nd) position on the other ring. This structure suggests potential for various interactions due to the presence of both electron-withdrawing groups (COOH, Br) and an electron-donating group (ether linkage).
Scientific Research Applications
4-(2-Bromophenoxy)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is classified as having acute toxicity when ingested, can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid release to the environment .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, and at least one ring is substituted with a bromo group .
Biochemical Pathways
, it’s worth noting that bromodiphenyl ethers can potentially interact with various biochemical pathways due to their structural similarity to other phenolic compounds. For instance, they might interact with the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Biochemical Analysis
Biochemical Properties
4-(2-Bromophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic flux within a cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these molecules, this compound can inhibit or activate their functions, leading to changes in cellular activities. For example, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions. High doses of this compound can result in toxic effects, including cellular damage, organ dysfunction, and even mortality in severe cases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in the breakdown of specific substrates, resulting in the accumulation of certain metabolites. These interactions highlight the compound’s role in modulating metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its efficacy and activity, as its accumulation in specific tissues or organelles may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenoxy)benzoic acid can be synthesized through various methods, including the Williamson ether synthesis, where a bromophenol reacts with a salicylic acid derivative. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of an alkyl halide to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.
Common Reagents and Conditions
Esterification: Typically involves the use of an alcohol and an acid catalyst such as sulfuric acid (H2SO4).
Decarboxylation: Requires high temperatures or the presence of a catalyst.
Major Products
Esterification: Formation of esters.
Decarboxylation: Formation of phenol derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: Another compound with a similar structure, differing only in the position of the bromine atom.
2-(4-Bromophenoxy)benzoic acid: Similar structure with the bromine atom at a different position.
Uniqueness
4-(2-Bromophenoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-bromophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZAKIOCMVYKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517074 | |
Record name | 4-(2-Bromophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-80-9 | |
Record name | 4-(2-Bromophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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